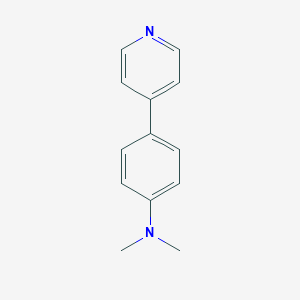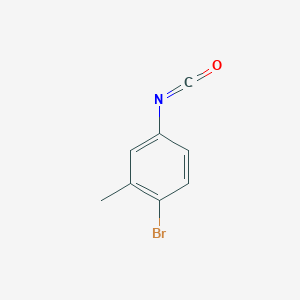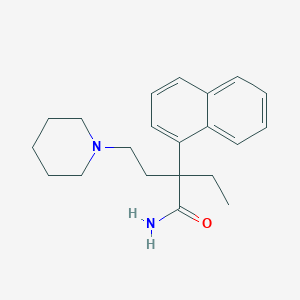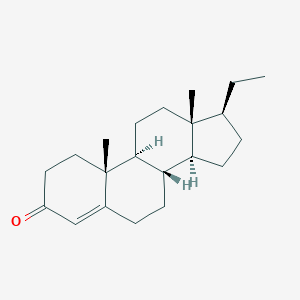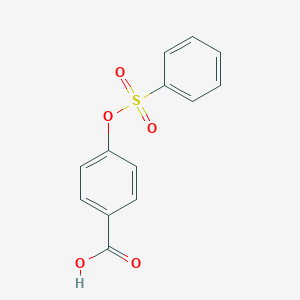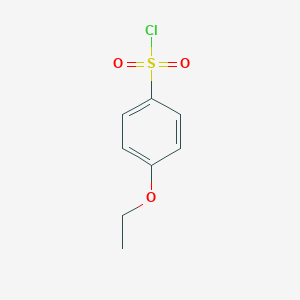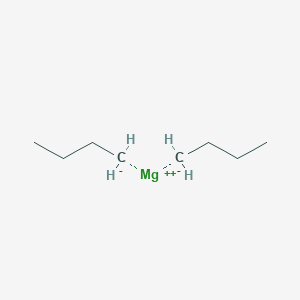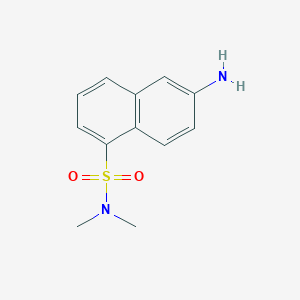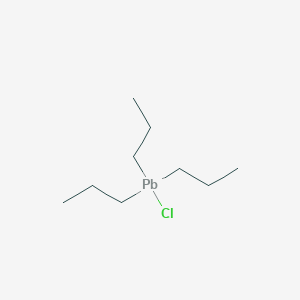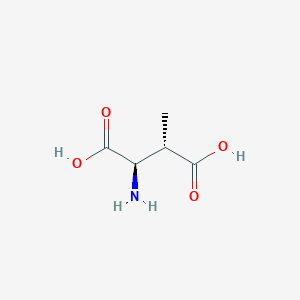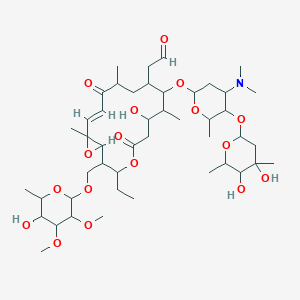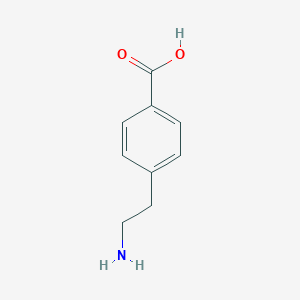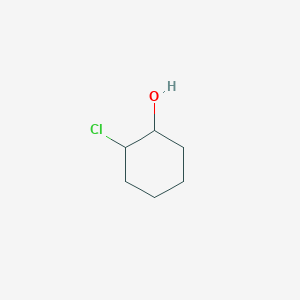
トリフェニルアンチモンジブロミド
概要
説明
Triphenylantimony dibromide is an organometallic compound with the chemical formula ( \text{C}{18}\text{H}{15}\text{Br}_{2}\text{Sb} ). It is a white crystalline solid that is sensitive to moisture. This compound is part of the broader class of organoantimony compounds, which have significant applications in various fields due to their unique chemical properties.
科学的研究の応用
Triphenylantimony dibromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organoantimony compounds. It also serves as a precursor for the preparation of antimony-containing polymers and coordination complexes.
Biology and Medicine: Organometallic compounds of antimony, including triphenylantimony dibromide, are studied for their potential biological activities, including antitumor and antimicrobial properties.
Industry: It is used in the production of flame retardants and as a catalyst in polymerization reactions.
作用機序
Target of Action
Triphenylantimony dibromide is a complex organometallic compound It’s known that organometallic compounds often interact with various biological targets, including proteins and dna, depending on their structure and reactivity .
Mode of Action
For instance, it can react with sodium salt of propionic acid to form triphenylantimony dipropionate . The structure of the resulting compound was determined by X-ray diffraction .
Biochemical Pathways
Organometallic compounds can influence various biochemical processes depending on their reactivity and the nature of their interaction with biological targets .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure, solubility, stability, and reactivity .
Result of Action
Organometallic compounds can have diverse effects at the molecular and cellular level, depending on their structure, reactivity, and the nature of their interaction with biological targets .
Action Environment
The action, efficacy, and stability of triphenylantimony dibromide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . .
準備方法
Synthetic Routes and Reaction Conditions: Triphenylantimony dibromide can be synthesized through the reaction of triphenylantimony with bromine. The reaction typically occurs in an inert solvent such as benzene or toluene. The general reaction is as follows: [ \text{Ph}{3}\text{Sb} + \text{Br}{2} \rightarrow \text{Ph}{3}\text{SbBr}{2} ] where ( \text{Ph} ) represents a phenyl group.
Industrial Production Methods: In an industrial setting, the production of triphenylantimony dibromide involves the controlled addition of bromine to a solution of triphenylantimony in an inert solvent. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product. The resulting triphenylantimony dibromide is then purified by recrystallization from a suitable solvent.
化学反応の分析
Types of Reactions: Triphenylantimony dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atoms with other groups. For example, it reacts with sodium propionate to form triphenylantimony dipropionate.
Oxidation-Reduction Reactions: It can participate in redox reactions, particularly involving the antimony center.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium salts of carboxylic acids, which react with triphenylantimony dibromide in solvents like toluene at elevated temperatures.
Oxidation-Reduction Reactions: These reactions often involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include various organoantimony compounds such as triphenylantimony dipropionate.
Oxidation-Reduction Reactions: Products depend on the specific redox conditions but can include antimony(V) or antimony(III) species.
類似化合物との比較
Triphenylantimony Dichloride: Similar to triphenylantimony dibromide but with chlorine atoms instead of bromine. It has similar reactivity but different solubility and stability properties.
Triphenylbismuth Dibromide: Contains bismuth instead of antimony. It has different biological activities and reactivity due to the different properties of bismuth compared to antimony.
Uniqueness: Triphenylantimony dibromide is unique due to its specific reactivity patterns and the ability to form stable complexes with various ligands. Its applications in both organic synthesis and potential biological activities make it a valuable compound in research and industry.
特性
IUPAC Name |
dibromo(triphenyl)-λ5-stibane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.2BrH.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXPZUYAVMUVJN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Br2Sb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305981 | |
| Record name | Triphenylantimonydibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-59-6 | |
| Record name | NSC173041 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173041 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triphenylantimonydibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00305981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triphenylantimony dibromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


